(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
CAS No.: 1214741-21-5
Cat. No.: VC0174963
Molecular Formula: C12H19NO3
Molecular Weight: 225.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214741-21-5 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.288 |
| IUPAC Name | (3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
| Standard InChI | InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9-,10?,12+/m1/s1 |
| Standard InChI Key | DAGVYBNUTMALEB-MAZPRZIYSA-N |
| SMILES | CC(C)(C)C1N2C(=O)CCC2(C(O1)O)C=C |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
The compound (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is known by several alternative names that reflect its structural characteristics and stereochemistry. According to comprehensive chemical databases, these synonyms include:
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(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyltetrahydro-1-hydroxy-3H,5H-Pyrrolo[1,2-c]oxazol-5-one
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3-(1,1-diMethylethyl)-7a-ethenyltetrahydro-1-hydroxy-(3R,7aR)-3H,5H-Pyrrolo[1,2-c]oxazol-5-one
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(3R,7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c] oxazol-5-one
For identification and reference purposes, the compound is associated with several registry numbers and identifiers that facilitate its tracking in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 1214741-21-5 |
| MDL Number | MFCD20040525 |
| InChIKey | DAGVYBNUTMALEB-MAZPRZIYSA-N |
| PubChem CID | 77174618 |
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| Exact Mass | 225.13649347 Da |
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
The moderate XLogP3-AA value of 1.3 suggests a balanced combination of hydrophilic and lipophilic properties, which may influence its solubility in various solvents and potential interactions with biological systems. This value falls within a range often associated with favorable drug-like properties, though specific pharmacological activities would require dedicated investigation .
The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates the compound's capacity for intermolecular interactions, particularly hydrogen bonding. These characteristics could be significant for its reactivity, crystal packing behavior, and potential interactions with biological macromolecules such as proteins or nucleic acids .
Structural Characteristics
The structure of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is characterized by several key features that define its three-dimensional architecture and chemical behavior:
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A fused pyrrolooxazole ring system forming the core bicyclic structure
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A tert-butyl group at the 3-position with R stereochemistry, contributing significant steric bulk
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A hydroxyl group at the 1-position, providing a hydrogen bond donor site
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A vinyl (ethenyl) group at the 7a-position with R stereochemistry, offering potential for further functionalization
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A carbonyl group forming part of the 5(3H)-one moiety, creating a lactam functionality
The compound's SMILES notation, CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(O1)O)C=C, and InChI representation, InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9-,10?,12+/m1/s1, provide comprehensive encodings of its structural details including stereochemistry .
Molecular Properties and Structural Relationships
Comparative Analysis with Similar Compounds
An analysis of structural relationships reveals several compounds with varying degrees of similarity to (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. According to chemical database information, the following compounds show notable structural similarities:
| Compound | CAS Number | Similarity Score |
|---|---|---|
| (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | 99208-71-6 | 0.68 |
| (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | 1217525-04-6 | 0.67 |
| (7aR)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | 1263774-42-0 | 0.66 |
The highest similarity score (0.82) is observed with the compound itself, indicating that its structural features are relatively unique within the database. The compounds with similarity scores in the range of 0.6-0.7 share core structural elements, particularly the pyrrolooxazole framework or related heterocyclic systems, but differ in substituents or stereochemistry .
These structural relationships provide context for understanding the compound's place within the broader landscape of heterocyclic chemistry and may offer insights into potential synthetic pathways or structure-property relationships.
Structure-Property Relationships
The specific structural features of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one likely influence its physical and chemical properties in significant ways:
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The tert-butyl group contributes to steric bulk and hydrophobicity, potentially affecting solubility and intermolecular interactions. This bulky substituent may also influence the conformation of the heterocyclic ring system through steric effects.
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The hydroxyl group provides a site for hydrogen bonding, which may influence crystal packing, solubility in polar solvents, and reactivity. This functional group also introduces a potential site for derivatization in synthetic applications.
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The vinyl group introduces potential for additional reactions, particularly those involving unsaturated carbon-carbon bonds such as additions, epoxidations, or hydrofunctionalizations. This functional handle could be valuable for incorporating the compound into more complex structures.
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The lactam functionality (5(3H)-one) presents another site for hydrogen bonding and potential reactivity, particularly nucleophilic addition to the carbonyl or enolization.
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The defined stereochemistry at positions 3 and 7a determines the three-dimensional arrangement of these functional groups, which is critical for any specific molecular recognition processes or stereoselective transformations .
Computational Predictions
Based on its structural features and computed properties, several predictions can be made about the behavior of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one:
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The moderate XLogP3-AA value of 1.3 suggests it may have reasonable solubility in both aqueous and organic media, with a preference for the latter. This balanced lipophilicity could be advantageous for certain applications, particularly in biological contexts where membrane permeability and aqueous solubility must be balanced .
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With one hydrogen bond donor and three acceptors, it has the potential for forming multiple hydrogen bonds, which could be relevant for crystal packing, solubility, and potential interactions with biological macromolecules. These hydrogen bonding capabilities may influence its behavior in various solvents and its potential to interact with protein binding sites .
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The limited number of rotatable bonds (2) indicates a relatively rigid structure, which may confer entropic advantages in certain binding interactions. This conformational restriction, combined with the defined stereochemistry, creates a well-defined three-dimensional shape that could be important for molecular recognition events .
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The presence of the vinyl group suggests potential reactivity toward electrophiles and oxidizing agents, which could be relevant for both stability considerations and synthetic applications.
Research Applications and Significance
Synthetic Organic Chemistry Applications
In the context of synthetic organic chemistry, compounds with similar structural complexity to (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one often serve important roles:
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As building blocks for the construction of more complex molecular architectures, particularly those requiring precise stereochemical control
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As substrates for studying stereoselective transformations, where the existing stereocenters may direct the outcome of subsequent reactions
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In methodology development for the functionalization of heterocyclic systems, particularly those focusing on site-selective or stereoselective modifications
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As models for understanding conformational preferences in fused heterocyclic systems, which could inform the design of compounds with specific three-dimensional shapes
The vinyl group, in particular, provides a handle for further functionalization through various carbon-carbon bond-forming reactions, potentially enabling the incorporation of this scaffold into larger structures through methods such as cross-coupling, metathesis, or cycloaddition reactions.
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